[4-(Hexadecanoyloxy)-3-oxobutyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Hexadecanoyloxy)-3-oxobutyl]phosphonic acid: is an organic compound that features a phosphonic acid group attached to a butyl chain, which is further substituted with a hexadecanoyloxy group and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Hexadecanoyloxy)-3-oxobutyl]phosphonic acid typically involves the esterification of a phosphonic acid derivative with a hexadecanoyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Catalyst: A base such as triethylamine or pyridine to facilitate the esterification process.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the keto group, leading to the formation of carboxylic acids.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Substitution: The phosphonic acid group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophilic substitution using reagents like alkyl halides or amines.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Phosphonic acid esters or amides.
Scientific Research Applications
Chemistry
In chemistry, [4-(Hexadecanoyloxy)-3-oxobutyl]phosphonic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in cell signaling and membrane interactions. The long alkyl chain and phosphonic acid group make it a candidate for studying lipid bilayer dynamics and protein-lipid interactions.
Medicine
In medicine, this compound is explored for its potential as a drug delivery agent. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it suitable for encapsulating and delivering therapeutic agents.
Industry
In industrial applications, this compound is used as a surfactant and emulsifier. Its ability to stabilize emulsions makes it valuable in the formulation of cosmetics, pharmaceuticals, and food products.
Mechanism of Action
The mechanism of action of [4-(Hexadecanoyloxy)-3-oxobutyl]phosphonic acid involves its interaction with cellular membranes and proteins. The phosphonic acid group can form strong hydrogen bonds and ionic interactions with biological molecules, while the hexadecanoyloxy group can insert into lipid bilayers, affecting membrane fluidity and permeability. These interactions can modulate cellular processes and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
[4-(Hexadecanoyloxy)-3-oxobutyl]phosphonic acid methyl ester: Similar structure but with a methyl ester group instead of the phosphonic acid.
This compound ethyl ester: Similar structure but with an ethyl ester group.
Uniqueness
This compound is unique due to its combination of a long alkyl chain, a keto group, and a phosphonic acid group. This combination imparts distinct physicochemical properties, making it versatile for various applications in research and industry.
Properties
CAS No. |
62161-63-1 |
---|---|
Molecular Formula |
C20H39O6P |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(4-hexadecanoyloxy-3-oxobutyl)phosphonic acid |
InChI |
InChI=1S/C20H39O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(22)26-18-19(21)16-17-27(23,24)25/h2-18H2,1H3,(H2,23,24,25) |
InChI Key |
CBJLYSMUTIYNED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(=O)CCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.